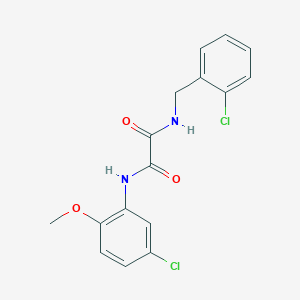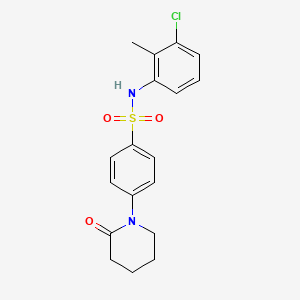![molecular formula C26H26N4O B5125340 N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in many types of cancer. The inhibition of Aurora A kinase by MLN8054 has been shown to be a promising therapeutic strategy for the treatment of cancer.
作用機序
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide works by inhibiting the activity of Aurora A kinase, which is a protein that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to the arrest of cell division and ultimately cell death.
Biochemical and physiological effects:
Inhibition of Aurora A kinase by N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide can lead to several biochemical and physiological effects. N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to induce mitotic arrest, which is the arrest of cell division at the metaphase stage. This can lead to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death. In addition, N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis, which is programmed cell death.
実験室実験の利点と制限
One of the advantages of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide for lab experiments is its specificity for Aurora A kinase. N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have minimal activity against other kinases, making it a useful tool for studying the role of Aurora A kinase in cancer. However, one of the limitations of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is its low solubility, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the study of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the combination of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide with other cancer therapies, such as chemotherapy and radiation therapy. In addition, the role of Aurora A kinase in other diseases, such as neurodegenerative diseases, is an area of active research.
合成法
The synthesis of N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis starts with the preparation of 4-(1H-indol-2-yl)phenylamine, which is then converted into the corresponding carboxylic acid. The carboxylic acid is then coupled with 1-(3-pyridinylmethyl)-4-piperidinecarboxylic acid to form the final product, N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide.
科学的研究の応用
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to be effective in inhibiting tumor growth in mouse models of breast and colon cancer.
特性
IUPAC Name |
N-[4-(1H-indol-2-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c31-26(21-11-14-30(15-12-21)18-19-4-3-13-27-17-19)28-23-9-7-20(8-10-23)25-16-22-5-1-2-6-24(22)29-25/h1-10,13,16-17,21,29H,11-12,14-15,18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCOWQSHMXAZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4N3)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
![3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5125285.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)
![ethyl 4-{[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]amino}benzoate](/img/structure/B5125313.png)
![3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5125319.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)